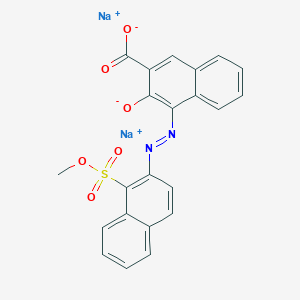
Butyric acid, 4,4'-thiodi-, dioctadecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butyric acid, where two butyric acid molecules are linked via a sulfur atom and esterified with octadecyl alcohol. This compound is used in various industrial applications due to its stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4,4’-thiodi-, dioctadecyl ester typically involves the esterification of 4,4’-thiodibutyric acid with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butyric acid, 4,4’-thiodi-, dioctadecyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 4,4’-thiodi-, dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Applications De Recherche Scientifique
Butyric acid, 4,4’-thiodi-, dioctadecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of butyric acid, 4,4’-thiodi-, dioctadecyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed to release butyric acid, which is known to modulate various biological pathways. The sulfur atom in the compound can also participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyric acid, octadecyl ester: Similar ester structure but lacks the sulfur linkage.
4,4’-Dithiodibutyric acid: Contains a similar sulfur linkage but lacks the ester groups.
Octadecyl butanoate: Similar ester structure but with a different acid component.
Uniqueness
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is unique due to its dual ester groups linked via a sulfur atom, providing distinct chemical and physical properties. This structure imparts stability and functional versatility, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
3895-83-8 |
|---|---|
Formule moléculaire |
C44H86O4S |
Poids moléculaire |
711.2 g/mol |
Nom IUPAC |
octadecyl 4-(4-octadecoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C44H86O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)37-35-41-49-42-36-38-44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
YVQOUDHDIAUWPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCSCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
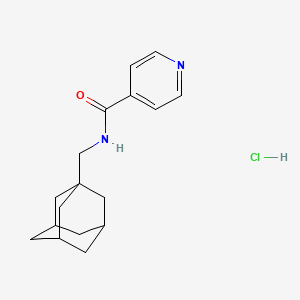
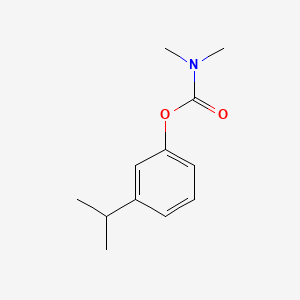
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
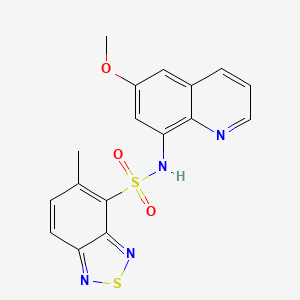

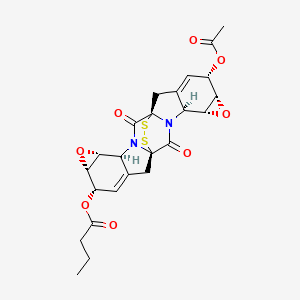
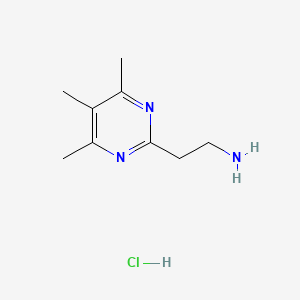
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

